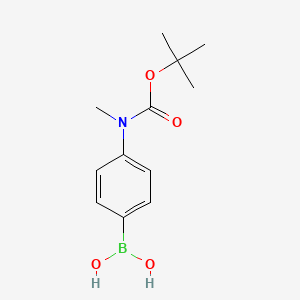

(4-((tert-Butoxycarbonyl)(methyl)amino)phenyl)boronic acid

Description

Properties

IUPAC Name |

[4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO4/c1-12(2,3)18-11(15)14(4)10-7-5-9(6-8-10)13(16)17/h5-8,16-17H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPRHVYYSYKNJDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)N(C)C(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70669784 | |

| Record name | {4-[(tert-Butoxycarbonyl)(methyl)amino]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70669784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945756-49-0 | |

| Record name | {4-[(tert-Butoxycarbonyl)(methyl)amino]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70669784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Boc Protection of the Amino Group

The initial step involves protecting the methylamino group on the phenyl ring using tert-butyl dicarbonate (Boc2O) or tert-butyl chloroformate under basic conditions:

- Procedure:

- Dissolve 4-aminophenylboronic acid or its derivative in an appropriate solvent such as dichloromethane or methanol.

- Add a base (e.g., triethylamine or sodium carbonate) to deprotonate the amino group.

- Slowly add tert-butyl chloroformate or Boc2O at low temperature (0–5 °C) to control the reaction rate.

- Stir at room temperature for several hours (typically overnight) to complete the Boc protection.

- Work-up involves aqueous acid extraction, organic solvent washing, drying, and solvent evaporation to isolate the Boc-protected intermediate.

This step ensures the amino group is masked as a Boc-carbamate, which is stable under subsequent reaction conditions.

Installation of the Boronic Acid Group via Palladium-Catalyzed Borylation

The introduction of the boronic acid group is commonly achieved by palladium-catalyzed borylation of an aryl halide precursor:

-

- Starting from the Boc-protected aryl halide (e.g., 4-bromo-N-Boc-methylaminobenzene).

- Use bis(pinacolato)diboron as the boron source.

- Employ a palladium catalyst such as Pd(dppf)Cl2 or Pd(PPh3)4.

- Use potassium acetate as a base.

- Conduct the reaction in a dry solvent like 2-methyltetrahydrofuran or dioxane under nitrogen atmosphere.

- Heat the mixture at 80 °C for 8–14 hours.

-

- Filter the reaction mixture through celite or kieselguhr to remove catalyst residues.

- Evaporate solvents under reduced pressure.

- Purify the product by recrystallization or washing with petroleum ether to obtain the boronic acid ester.

- Hydrolysis of the ester to the boronic acid can be performed if necessary.

This method yields the (4-((tert-Butoxycarbonyl)(methyl)amino)phenyl)boronic acid or its ester with high purity and yield.

Detailed Example from Patent Literature

A patent describing a closely related compound, (4-(1-((tert-butoxycarbonyl)amino)cyclopropyl)phenyl)boronic acid ester, provides a scalable and efficient synthesis route that can be adapted for the methylamino derivative:

| Step | Description | Reagents and Conditions | Outcome |

|---|---|---|---|

| 1 | Boc protection of amino group | Dissolve compound A in dichloromethane, add triethylamine and Boc2O, react overnight at room temperature | Boc-protected intermediate (Compound B), white solid |

| 2 | Borylation | Dissolve Compound B in dry 2-methyltetrahydrofuran, add bis(pinacolato)diboron, potassium acetate, Pd(dppf)Cl2, react at 80 °C for 8 h under nitrogen | Boronic acid ester (Compound C), white solid after filtration and washing |

This method replaces dioxane with 2-methyltetrahydrofuran for easier purification and higher yield.

Summary Table of Preparation Methods

| Step | Method | Reagents | Solvent | Conditions | Yield/Notes |

|---|---|---|---|---|---|

| 1 | Boc Protection | 4-aminophenylboronic acid, Boc2O or tert-butyl chloroformate, base (triethylamine or Na2CO3) | DCM or MeOH | 0–25 °C, 12–20 h | High yield; stable Boc protection |

| 2 | Palladium-catalyzed borylation | Boc-protected aryl halide, bis(pinacolato)diboron, Pd(dppf)Cl2 or Pd(PPh3)4, potassium acetate | 2-methyltetrahydrofuran or dioxane | 80 °C, 8–14 h, N2 atmosphere | High yield; clean product after filtration |

| 3 | Work-up and purification | Filtration, solvent evaporation, recrystallization | Petroleum ether washing | Ambient temperature | White solid product; high purity |

Research Findings and Optimization Notes

- Choice of Solvent: Using 2-methyltetrahydrofuran instead of dioxane improves ease of purification and environmental profile without compromising yield.

- Catalyst Selection: Pd(dppf)Cl2 is preferred for its air stability and high catalytic efficiency in borylation reactions.

- Base Selection: Potassium acetate provides mild basic conditions suitable for borylation without decomposing the Boc group.

- Reaction Atmosphere: Inert nitrogen atmosphere is critical to prevent catalyst deactivation and side reactions.

- Temperature and Time: Heating at 80 °C for 8–14 hours balances reaction rate and product stability.

Analytical Characterization (Supporting Preparation)

- NMR Spectroscopy: ^1H and ^13C NMR confirm Boc protection and boronic acid installation.

- Mass Spectrometry: HRMS or LC-MS confirms molecular weight and purity.

- Chromatography: HPLC or flash chromatography used for purification and purity assessment.

This comprehensive synthesis approach ensures efficient preparation of this compound with high yield and purity, suitable for further application in Suzuki-Miyaura coupling and other organic transformations.

Chemical Reactions Analysis

Types of Reactions

(4-((tert-Butoxycarbonyl)(methyl)amino)phenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields phenols, while Suzuki-Miyaura coupling with aryl halides produces biaryl compounds.

Scientific Research Applications

(4-((tert-Butoxycarbonyl)(methyl)amino)phenyl)boronic acid has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is employed in the study of enzyme inhibitors and as a probe for biological assays.

Medicine: It serves as a precursor for the synthesis of boron-containing drugs, which have potential therapeutic applications in cancer treatment and other diseases.

Industry: The compound is utilized in the production of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (4-((tert-Butoxycarbonyl)(methyl)amino)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the inhibition of enzymes that contain serine or threonine residues. The Boc-protected amino group provides stability and prevents unwanted side reactions during synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Key Properties

The following table summarizes structural analogues of (4-((tert-Butoxycarbonyl)(methyl)amino)phenyl)boronic acid, highlighting differences in substituents, molecular weights, and applications:

Reactivity in Cross-Coupling Reactions

- Electronic Effects : The electron-withdrawing Boc group slightly deactivates the phenyl ring, reducing boronic acid reactivity relative to electron-rich analogues like (4-(benzyloxy)phenyl)boronic acid .

Solubility and Stability

- Solubility: The Boc group improves solubility in organic solvents (e.g., THF, DCM) but reduces aqueous compatibility compared to unprotected amino boronic acids. Analogues with hydrophilic substituents (e.g., methoxyethyl in ) exhibit better water solubility.

- Stability : The Boc group is stable under basic and neutral conditions but cleaved under acidic conditions (e.g., TFA), enabling selective deprotection . Protodeboronation risks are mitigated by using anhydrous reaction conditions .

Biological Activity

(4-((tert-Butoxycarbonyl)(methyl)amino)phenyl)boronic acid, also known as 4-(N-Boc-aminomethyl)phenylboronic acid, is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Its structural features enable it to interact with various biological targets, making it a valuable compound for research in drug development and therapeutic applications.

- Molecular Formula : CHBNO

- Molecular Weight : 251.09 g/mol

- CAS Number : 489446-42-6

Boronic acids are known for their ability to form reversible covalent bonds with diols, which is a critical property utilized in various biochemical applications. The specific compound under discussion exhibits the following mechanisms of action:

- Proteasome Inhibition : Similar to other boronic acids, this compound can act as a proteasome inhibitor, disrupting protein degradation pathways in cancer cells. This mechanism has been shown to halt cell cycle progression at the G2/M phase, leading to growth inhibition in tumor cells .

- Catalytic Activity : It serves as an effective catalyst in organic reactions such as amidation and esterification. The boronic acid moiety facilitates the formation of amides and esters from carboxylic acids, enhancing synthetic routes in medicinal chemistry .

- Antibacterial Properties : The compound has shown potential as an antibacterial agent by binding to β-lactamases, enzymes that confer antibiotic resistance. This interaction allows it to inhibit the activity of resistant bacterial strains, making it a candidate for developing new antibiotics .

Biological Activity Data

The biological activity of this compound has been assessed through various studies:

| Activity | IC (nM) | Reference |

|---|---|---|

| Proteasome Inhibition | 7.05 | |

| Antibacterial Activity (β-lactamase inhibition) | 0.004 – 0.008 | |

| Growth Inhibition in Cancer Cells | 6.74 – 8.21 |

Case Studies

- Cancer Cell Growth Inhibition : A study demonstrated that this compound effectively inhibited the growth of U266 cells through proteasome inhibition, showcasing its potential as a therapeutic agent in oncology .

- Antibiotic Resistance : Research indicated that this compound could inhibit class C β-lactamases, which are critical in combating antibiotic-resistant infections. The binding affinity was significantly enhanced through structural modifications, allowing for better efficacy against resistant strains .

- Fluorescent Detection of Saccharides : The ability of boronic acids to reversibly bind diols was utilized for the fluorescent detection of saccharides, indicating its application in biosensors and diagnostic tools .

Q & A

Q. Basic

- Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (1:3 to 1:1) to separate unreacted Boc precursors and boronate esters .

- Recrystallization : Dissolve the crude product in hot ethanol, then cool to −20°C to precipitate pure boronic acid. This method reduces residual palladium (<10 ppm) .

- HPLC Validation : Confirm purity (>97%) using reverse-phase HPLC with a C18 column and UV detection at 254 nm .

How can researchers characterize the structural integrity of this boronic acid derivative?

Q. Basic

- NMR Spectroscopy :

- FT-IR : Detect B–O stretching (1340–1310 cm⁻¹) and N–H (Boc) at ~3400 cm⁻¹ .

- Mass Spectrometry : ESI-MS in negative ion mode should show [M−H]⁻ matching the molecular weight (C₁₃H₁₉BN₂O₄, theoretical 294.14 g/mol) .

What methodologies mitigate side reactions in Suzuki-Miyaura couplings involving this boronic acid?

Q. Advanced

- Optimized Catalysis : Use Pd(OAc)₂ with SPhos ligand (2–5 mol%) in degassed THF/H₂O (3:1) to suppress protodeboronation. Maintain pH 7–8 with K₂CO₃ to stabilize the boronate intermediate .

- Byproduct Analysis : LC-MS can identify deboronation products (e.g., phenol derivatives) or homo-coupling adducts. Adjust ligand ratios or reduce temperature to minimize these .

- Kinetic Studies : Monitor reaction progress via in situ ¹¹B NMR to identify optimal coupling windows (typically 12–24 hours) .

How should researchers address stability issues during storage and handling?

Q. Advanced

- Storage : Store under argon at −20°C in amber vials to prevent oxidation and moisture absorption. Desiccants like molecular sieves (3Å) are critical .

- Decomposition Monitoring : Periodic TLC or ¹H NMR checks (e.g., new peaks at δ 7.0–7.2 ppm indicate deboronation) .

- Handling : Use gloveboxes for air-sensitive steps. Pre-dry solvents (e.g., THF over Na/benzophenone) to maintain anhydrous conditions .

How can contradictory reactivity data in cross-coupling reactions be resolved?

Q. Advanced

- Controlled Experiments : Compare reactivity across substrates (e.g., electron-deficient vs. electron-rich aryl halides) to identify electronic effects. For example, lower yields with sterically hindered halides may require bulkier ligands (e.g., XPhos) .

- Impurity Profiling : Use HRMS to detect trace contaminants (e.g., pinacol boronate esters) that inhibit catalysis. Re-purify the boronic acid if necessary .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) can predict transition-state energies and guide ligand selection .

What are the implications of the Boc group’s steric bulk on reaction kinetics?

Q. Advanced

- Steric Hindrance Studies : Kinetic isotopic effect (KIE) experiments reveal slower transmetalation steps due to the Boc group’s bulk. Use less hindered catalysts (e.g., Pd(PPh₃)₄) for faster turnover .

- Comparative Analysis : Replace the Boc group with acetyl or Fmoc protections to assess rate differences. Boc derivatives typically show 2–3x slower coupling rates in aryl chlorides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.